molecular formula C23H18N2O3 B3019156 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 831206-96-3

2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3019156
CAS No.: 831206-96-3
M. Wt: 370.408
InChI Key: PNXREHXDCNSLKF-UHFFFAOYSA-N
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Description

2-(3-Formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic indole-3-acetamide derivative of interest in medicinal chemistry research. The compound features a 1H-indole scaffold, a structure prevalent in numerous biologically active molecules and pharmaceuticals . The indole nucleus is fused to an acetamide linker bearing a 4-phenoxyphenyl group, a substitution pattern observed in compounds investigated for various biological activities. While the specific biological data for this exact compound is not widely reported in the public domain, its core structure is closely related to N-phenyacetamide and indole-3-acetamide derivatives that have been explored as inhibitors in virological and metabolic studies . For instance, structurally similar 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives have been identified as novel inhibitors targeting the replication of human respiratory syncytial virus (RSV) in vitro, acting at stages such as viral genome replication/transcription . Furthermore, indole-3-acetamide analogues have demonstrated significant potential in biochemical screening, showing inhibitory activity against enzymes like α-amylase, which is a target for managing hyperglycemia, and also exhibiting antioxidant properties by scavenging free radicals . The presence of the formyl group at the 3-position of the indole ring offers a versatile chemical handle for further synthetic modification, such as the formation of oximes or other functional groups, to explore structure-activity relationships and develop novel chemical probes . This makes this compound a valuable building block for researchers in drug discovery and development, particularly for synthesizing and screening new compounds for potential pharmacological activity. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-16-17-14-25(22-9-5-4-8-21(17)22)15-23(27)24-18-10-12-20(13-11-18)28-19-6-2-1-3-7-19/h1-14,16H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXREHXDCNSLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives, characterized by its unique structure comprising an indole core, a formyl group, and a phenoxyphenyl acetamide moiety. Its molecular formula is C23H18N2O3C_{23}H_{18}N_{2}O_{3} with a molecular weight of approximately 370.408 g/mol. This compound is of significant interest due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure can be represented as follows:

IUPAC Name 2(3formylindol1yl)N(4phenoxyphenyl)acetamide\text{IUPAC Name }2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide

Physical Properties

PropertyValue
Molecular FormulaC23H18N2O3
Molecular Weight370.408 g/mol
PurityTypically 95%

Anticancer Activity

Recent studies have indicated that indole derivatives possess notable anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, research on related indole compounds demonstrated significant cytotoxic effects against human cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) at micromolar concentrations .

Case Study: Indole Derivatives in Cancer Therapy

A study investigating the effects of various indole derivatives on cancer cell lines reported that certain compounds exhibited IC50 values in the low micromolar range. This suggests that structural modifications in indoles can enhance their anticancer activity. The presence of electron-donating groups was found to improve potency, indicating a structure-activity relationship (SAR) that could be explored further for therapeutic applications.

Anti-inflammatory Potential

In addition to anticancer properties, indole derivatives have been recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses . The mechanism often involves modulation of signaling pathways associated with inflammation, making these compounds potential candidates for treating inflammatory diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymes : Inhibition or activation of key enzymes involved in cancer progression or inflammation.
  • Receptors : Binding to nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), which are implicated in metabolic regulation and inflammation.

The presence of both the formyl and phenoxy groups may enhance binding affinity and specificity toward these targets, thereby increasing biological efficacy.

Research Findings and Future Directions

Emerging research highlights the importance of exploring the pharmacological profiles of indole derivatives like this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • SAR Analysis : Conducting systematic modifications to identify more potent analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide and related compounds:

Compound Name Key Substituents/Modifications Melting Point (°C) Purity/Yield Key References
This compound (Target) 3-formylindole, 4-phenoxyphenyl Not reported Not reported
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide 4-chlorophenyl, no formyl group Not reported Not reported
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-fluorobenzyl, 2-oxoacetamide Not reported Not reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide 4-chlorobenzoyl, 5-methoxy, 4-nitrophenyl 190–191 14% yield
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Triazinoindole-thioether, 4-phenoxyphenyl Not reported 95% purity
N-(3,4-Dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide 3,4-dimethoxyphenyl, 3-formylindole Not reported Not reported

Key Observations :

  • The formyl group distinguishes it from analogs with oxo or sulfonyl groups (e.g., ), which may alter electrophilic reactivity .
  • Heterocyclic Modifications: Compounds with triazinoindole-thioether cores (e.g., ) exhibit distinct electronic profiles due to sulfur incorporation, possibly affecting redox activity or target binding.
  • Synthetic Accessibility: Yields for analogs vary significantly (6–17% in ), though purity levels for triazinoindole derivatives exceed 95% , underscoring the importance of optimized synthetic routes.
Anticancer Activity :
  • The nitro group in this compound may enhance DNA intercalation, while the 4-chlorobenzoyl group contributes to hydrophobic interactions with protein targets.
  • Triazinoindole-thioacetamide derivatives (e.g., ) show promise in hit identification studies for novel protein targets, likely due to their thioether-mediated stability and heterocyclic diversity.
Enzyme Inhibition :
  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () has been evaluated for kinase inhibition, where the oxo group may act as a hydrogen bond acceptor, contrasting with the formyl group’s electrophilic character in the target compound.
Antioxidant and Metabolic Effects :
  • Indole-3-acetamides with alkoxy substituents (e.g., 4-(octyloxy)phenyl in ) exhibit α-amylase inhibitory activity, suggesting that the phenoxyphenyl group in the target compound could similarly influence metabolic enzyme interactions.

Structure-Activity Relationship (SAR) Insights

  • Indole Core Modifications : The 3-formyl group in the target compound is critical for electrophilic interactions, as seen in analogs with nitro or trifluoroacetyl groups (e.g., ). Removal of this group (e.g., ) reduces reactivity but may improve metabolic stability.
  • Aryl Substituents: The 4-phenoxyphenyl group offers a balance of lipophilicity and steric bulk compared to smaller substituents like 4-fluorophenyl () or electron-deficient 4-nitrophenyl ().
  • Linker Flexibility : Acetamide bridges are common, but thioacetamide () or sulfonamide () variants introduce rigidity or polarity, altering pharmacokinetic profiles.

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